N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine
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Overview
Description
N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with aminoethyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine derivatives with ethylating agents and aminoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-ethylenediamine: Similar structure but lacks the pyrimidine ring.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group instead of a pyrimidine ring.
Diethylenetriamine: Contains multiple amino groups but no pyrimidine ring.
Uniqueness
N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H15N5/c1-2-10-7-3-5-11-8(13-7)12-6-4-9/h3,5H,2,4,6,9H2,1H3,(H2,10,11,12,13) |
InChI Key |
BHWBEEDVISWMBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)NCCN |
Origin of Product |
United States |
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